molecular formula C7H15ClF2N2O2S B1422883 (1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride CAS No. 1311317-54-0

(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride

Cat. No.: B1422883
CAS No.: 1311317-54-0
M. Wt: 264.72 g/mol
InChI Key: BYDWNRFQQJMGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and IUPAC Naming

The compound (1-difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride features a piperidine ring substituted at the 1-position with a difluoromethanesulfonyl group (–SO₂CF₂H) and at the 4-position with a methanamine (–CH₂NH₂) moiety. The hydrochloride salt forms via protonation of the primary amine.

The IUPAC name for the free base is [1-(difluoromethylsulfonyl)piperidin-4-yl]methanamine , while the hydrochloride salt is named [1-(difluoromethylsulfonyl)piperidin-4-yl]methanamine hydrochloride . The structural formula is represented by the SMILES notation C1CN(CCC1CN)S(=O)(=O)C(F)F.Cl, which encodes the piperidine backbone, sulfonyl group, and amine hydrochloride.

Key structural features include:

  • Piperidine ring : A six-membered saturated heterocycle with one nitrogen atom.
  • Difluoromethanesulfonyl group : A sulfonamide substituent with two fluorine atoms.
  • Methanamine side chain : A primary amine (–CH₂NH₂) at the 4-position.

The molecular formula is C₇H₁₅ClF₂N₂O₂S , with a molecular weight of 264.72 g/mol .

Registry Numbers and Database Identification

The compound is cataloged across major chemical databases, as shown below:

Registry Type Identifier Source
CAS RN 1311317-54-0 PubChem, Enamine
PubChem CID 54592998 PubChem
EC Number 155-052-8 PubChem
MDL Number MFCD28118608 Vendor data
ChemSpider ID Not publicly listed -

These identifiers facilitate access to physicochemical data, synthetic protocols, and commercial availability. For instance, PubChem CID 54592998 provides 3D conformational models and computed molecular properties.

Synonyms and Alternative Nomenclature

The compound is referenced under multiple names in scientific literature and commercial catalogs:

Category Examples
Systematic [1-(Difluoromethylsulfonyl)piperidin-4-yl]methanamine hydrochloride
Commercial EN300-75803; AKOS026743612
Research SCHEMBL19650825; DS-021067

Alternative representations include:

  • 1-(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride
  • (1-((Difluoromethyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride

Historical Context of Discovery and Development

The synthesis of sulfonyl-containing piperidine derivatives gained traction in the 2010s, driven by interest in covalent inhibitors and fluorinated pharmacophores. The compound’s discovery aligns with methodologies described in Patent CN102603611B , which details the use of sulfur tetrafluoride (SF₄) to fluorinate carboxyl groups into trifluoromethyl moieties. While this patent focuses on trifluoromethyl piperidines, analogous sulfonylation strategies using SF₄ or difluoromethanesulfonyl chloride likely enabled the introduction of the –SO₂CF₂H group.

In 2018, Enamine Ltd. highlighted sulfonyl fluoride-based covalent fragment libraries, underscoring the relevance of sulfonamide piperidines in drug discovery. The hydrochloride salt form improves solubility for biological screening, a common practice in medicinal chemistry.

Key milestones:

  • 2011 : First PubChem entry (CID 43605257) for the free base.
  • 2018 : Commercial availability noted in catalogs (e.g., BLD Pharm).
  • 2025 : Structural and synthetic data updated in PubChem.

This compound exemplifies the convergence of fluorination techniques and heterocyclic chemistry in modern organic synthesis.

Properties

IUPAC Name

[1-(difluoromethylsulfonyl)piperidin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2O2S.ClH/c8-7(9)14(12,13)11-3-1-6(5-10)2-4-11;/h6-7H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDWNRFQQJMGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The most common approach involves starting with a protected piperidine derivative, such as tert-butyl (piperidin-4-ylmethyl)carbamate, and introducing the difluoromethanesulfonyl group through sulfonylation.

Stepwise Procedure

  • Step 1: Activation of the piperidin-4-ylmethyl intermediate with a sulfonyl chloride reagent, specifically difluoromethanesulfonyl chloride (CF₂HSO₂Cl).
  • Step 2: Reaction with a base such as triethylamine or pyridine to facilitate nucleophilic attack on the sulfonyl chloride.
  • Step 3: Deprotection and subsequent amination with methylamine or related amines to generate the methanamine moiety.
  • Step 4: Salt formation with hydrochloric acid to obtain the hydrochloride salt.

Reaction Conditions and Data

Parameter Conditions Notes
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM) Commonly used for sulfonylation reactions
Temperature 0°C to room temperature Controls the rate of sulfonylation and minimizes side reactions
Reagents Difluoromethanesulfonyl chloride, triethylamine Sulfonylation agent and base
Yield Up to 78% As reported in patent literature and experimental studies

Research Findings

  • The synthesis described in a patent (EP2261213) involves the reaction of tert-butyl (piperidin-4-ylmethyl)carbamate with methanesulfonyl chloride, followed by treatment with hydrogen chloride in ethyl acetate, yielding the hydrochloride salt with high purity and yield (78%).

Direct Sulfonylation of Piperidine Derivatives

Method Overview

An alternative approach involves directly sulfonylating free or protected piperidine rings using difluoromethanesulfonyl chloride under controlled conditions, often in the presence of a base.

Procedure Highlights

  • Use of polar aprotic solvents such as DMSO or acetonitrile to enhance nucleophilicity.
  • Reaction performed at low temperatures (0°C to 15°C) to prevent over-sulfonylation.
  • Post-reaction purification via washing, drying, and recrystallization.

Data Table

Parameter Conditions Observations
Solvent DMSO, Acetonitrile Improved solubility of reagents
Temperature 0°C to 15°C Minimized side reactions
Reagents Difluoromethanesulfonyl chloride, base (e.g., pyridine) Efficient sulfonylation
Yield 65-75% Consistent across multiple studies

Notes

  • The reaction's success depends on the purity of starting materials and precise temperature control.
  • Excess sulfonyl chloride can lead to over-sulfonylation, so stoichiometry must be optimized.

Amination and Salt Formation

Amination Step

  • The amino group is introduced via nucleophilic substitution or reductive amination.
  • Methylamine or other primary amines are reacted with the sulfonylated intermediate under mild conditions.
  • Typically performed in ethanol or methanol at room temperature.

Hydrochloride Salt Formation

  • The final compound is treated with hydrochloric acid in an organic solvent such as ethyl acetate.
  • The mixture is stirred overnight, then concentrated to yield the hydrochloride salt.

Research Data

  • The synthesis yields the target compound with high purity (>95%) and yields around 70-80% after purification.

Alternative Synthetic Routes Based on Literature

Method from Patent Literature

  • The synthesis involves the preparation of a protected piperidine intermediate, followed by stepwise sulfonylation, amination, and salt formation.
  • Use of reactive intermediates such as sulfonyl chlorides and amines under inert atmospheres enhances yield and purity.
  • The process is scalable, suitable for pharmaceutical manufacturing.

Reaction Scheme Summary

Piperidine derivative → Sulfonylation with difluoromethanesulfonyl chloride → Amination with methylamine → Salt formation with HCl → (1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride

Research Findings and Data Summary

Aspect Findings References
Yield 65-78% depending on conditions , patent data
Reaction Conditions 0°C to room temperature, polar aprotic solvents , patent literature
Purity >95% after recrystallization , experimental reports
Scalability Suitable for industrial synthesis Patent documents, experimental studies

Scientific Research Applications

(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to investigate its effects on biological systems.

  • Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves interactions with biological molecules and pathways to produce the desired effects.

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

  • Structural Differences : Replaces the difluoromethanesulfonyl group with a diphenylmethoxy substituent.
  • Molecular Formula: C₁₈H₂₁NO•HCl (MW: 303.83) vs. the target compound’s estimated higher molecular weight due to fluorinated sulfonamide.
  • Physicochemical Properties: Stability: Limited data; SDS notes unknown decomposition temperature and reactivity . Toxicity: Acute toxicity data are unspecified, but safety protocols emphasize protective equipment during handling . Environmental Impact: No full ecological studies reported; incomplete environmental hazard data .
  • Regulatory Status : Complies with Chinese SDS standards (GB/T 16483-2008, GB/T 17519-2013) but lacks AEGL or EPA classifications .

Thiazole-Based Methanamine Hydrochlorides (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride)

  • Structural Differences : Features a thiazole ring instead of a piperidine core and lacks sulfonamide groups.
  • Molecular Formula : C₁₀H₉ClN₂S•HCl (MW: 261.17) .
  • Key Properties: Melting Point: 268°C (vs. unknown for the target compound). Commercial Availability: Marketed in bulk quantities with defined pricing tiers .
  • Functional Implications : The thiazole ring may confer distinct electronic properties and biological activity compared to the sulfonamide-piperidine scaffold.

Simpler Amine Hydrochlorides (e.g., N-Methyl Methanamine Hydrochloride, CAS: 506-59-2)

  • Structural Differences : A secondary amine lacking complex ring systems or sulfonamide groups.
  • Molecular Formula : C₂H₈N•HCl (MW: 81.55) .
  • Comparison :
    • Reactivity: Less steric hindrance and lower molecular complexity may result in faster metabolic clearance.
    • Regulatory Status: Listed under U.S. Export Administration Regulations, indicating controlled handling requirements .

Data Table: Key Parameters of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine HCl 1795508-58-5 Not fully specified* ~340 (estimated) Difluoromethanesulfonyl, piperidine Research use only; limited public data
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy, piperidine Unknown toxicity; incomplete eco-data
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 690632-35-0 C₁₀H₉ClN₂S•HCl 261.17 Thiazole, chlorophenyl Mp: 268°C; commercial availability
N-Methyl Methanamine HCl 506-59-2 C₂H₈N•HCl 81.55 Secondary amine Regulated under export controls

*Assumed structure based on nomenclature in .

Research Findings and Functional Implications

  • Sulfonamide vs.
  • Thiazole vs. Piperidine Scaffolds : Thiazole-based compounds exhibit rigid planar structures, which may favor interactions with aromatic biological targets, whereas piperidine derivatives offer conformational flexibility .
  • Regulatory and Safety Gaps : Both the target compound and 4-(Diphenylmethoxy)piperidine HCl lack comprehensive toxicity and environmental impact data, highlighting a need for further study .

Biological Activity

(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a difluoromethanesulfonyl moiety and a piperidine ring, suggest a range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C7H11ClF2N2O2SC_7H_{11}ClF_2N_2O_2S, with a molecular weight of approximately 228.74 g/mol. The presence of both the difluoromethanesulfonyl group and the piperidine ring contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Nucleophilic Substitution : The amine group can act as a nucleophile, allowing the compound to participate in various chemical reactions that may enhance its pharmacological properties.
  • Binding Affinity : Interaction studies have shown that this compound exhibits binding affinity to several biological targets, which can be analyzed using techniques such as surface plasmon resonance and molecular docking simulations .

Biological Activity Spectrum

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Effects : Compounds with similar structures have shown promising antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Activity : The compound may also possess anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship indicated that modifications in the piperidine ring could enhance efficacy.
  • Inhibition Studies : Research utilizing computational models such as PASS (Prediction of Activity Spectra for Substances) has predicted that structural modifications could significantly alter the biological profile, enhancing its potential as a drug candidate.
  • Binding Studies : Molecular docking studies revealed that this compound has a favorable binding profile with certain receptors involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
1-(Difluoromethylsulfonyl)piperidineSimilar piperidine structureLacks methanamine functionality
N-(2,2-Difluoroethyl)piperidineContains a difluoroethyl groupDifferent alkyl substituent affecting reactivity
1-(Trifluoromethylsulfonyl)piperidineContains trifluoromethyl instead of difluoroPotentially different biological activity profile

These comparisons highlight how variations in substituents influence the biological activity and reactivity of these compounds.

Q & A

Q. What are the recommended analytical methods for confirming the purity and structural integrity of (1-difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride?

To ensure compound integrity, employ a combination of ¹H/¹³C NMR for verifying the difluoromethanesulfonyl and piperidine moieties, HPLC (≥95% purity threshold, C18 column, mobile phase: methanol/water with 0.1% trifluoroacetic acid), and mass spectrometry (ESI+ mode) to confirm molecular weight . Thermal stability should be assessed via thermogravimetric analysis (TGA) to identify decomposition thresholds, as sulfonamide derivatives often degrade above 200°C .

Q. How should researchers handle discrepancies in solubility data reported for this compound?

Discrepancies may arise from solvent polarity, temperature, or hydration state. Methodologically:

  • Perform equilibrium solubility studies in buffered solutions (pH 1–7.4) at 25°C and 37°C using UV-Vis spectroscopy.
  • Cross-validate with dynamic light scattering (DLS) to detect aggregation.
  • Reference structurally analogous compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, solubility: 12 mg/mL in DMSO) to infer trends .

Q. What are the critical parameters for synthesizing this compound with high yield and reproducibility?

Key steps include:

  • Sulfonylation of piperidine : React 4-(aminomethyl)piperidine with difluoromethanesulfonyl chloride in dichloromethane, using triethylamine as a base (0–5°C, 4-hour reaction) .
  • Acidification : Precipitate the hydrochloride salt with HCl gas in anhydrous diethyl ether.
  • Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve ≥98% purity. Monitor by TLC (silica gel, ethyl acetate:hexanes 1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data (e.g., IC₅₀ variability) for this compound?

Variability may stem from assay conditions (pH, cofactors) or off-target effects. Strategies:

  • Dose-response curves : Use recombinant enzymes (e.g., LOXL2, MAO-A/B) under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) .
  • Counter-screening : Test against structurally related targets (e.g., sulfonamide-sensitive carbonic anhydrase isoforms) .
  • Crystallography : Co-crystallize the compound with target enzymes to validate binding modes .

Q. What in vivo pharmacokinetic challenges are anticipated due to the compound’s physicochemical properties?

The compound’s logP (~1.5) and polar surface area (~75 Ų) suggest moderate blood-brain barrier penetration but potential renal clearance issues. Mitigation strategies:

  • Prodrug design : Mask the amine with acetyl or carbamate groups to enhance lipophilicity .
  • Plasma stability assays : Incubate with liver microsomes (human/rodent) to assess metabolic liability. Sulfonamide hydrolysis is a known degradation pathway .

Q. How can computational modeling guide the optimization of this compound’s selectivity for amine oxidases?

  • Docking studies : Use AutoDock Vina to model interactions with LOXL2 (PDB: 5ZE3) versus MAO-A (PDB: 2Z5X). Prioritize residues within 4 Å of the difluoromethanesulfonyl group .
  • MD simulations : Assess binding stability over 100 ns trajectories (GROMACS) to identify conformational shifts causing off-target activity .

Q. What experimental controls are essential when evaluating this compound’s cytotoxicity in primary cell lines?

  • Solvent controls : DMSO concentrations ≤0.1% (v/v) to avoid artifacts .
  • Positive controls : Include known cytotoxins (e.g., staurosporine) and sulfonamide-based comparators (e.g., Celecoxib) .
  • Rescue experiments : Co-administer N-acetylcysteine (5 mM) to test for reactive metabolite-mediated toxicity .

Data Interpretation & Validation

Q. How should researchers address batch-to-batch variability in biological activity?

  • QC profiling : Compare NMR spectra (≥95% similarity) and HPLC retention times across batches .
  • Bioactivity normalization : Express IC₅₀ values relative to a reference batch tested in parallel .

Q. What orthogonal assays confirm the compound’s mechanism of action in cellular models?

  • RNA-seq : Identify downstream pathways (e.g., EMT markers for LOXL2 inhibition) .
  • Cellular thermal shift assay (CETSA) : Verify target engagement by measuring protein thermal stability shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride
Reactant of Route 2
(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.